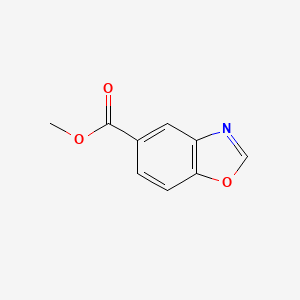

Methyl-1,3-Benzoxazol-5-carboxylat

Übersicht

Beschreibung

Methyl 1,3-benzoxazole-5-carboxylate is a compound that belongs to the class of organic compounds known as oxazoles, which are aromatic heterocycles containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure of methyl 1,3-benzoxazole-5-carboxylate includes a benzoxazole ring system with a methyl ester group at the 5-position.

Synthesis Analysis

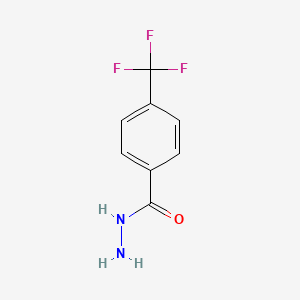

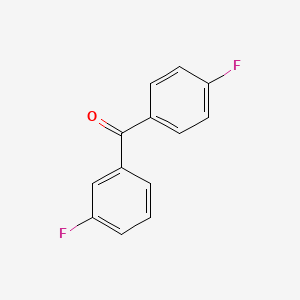

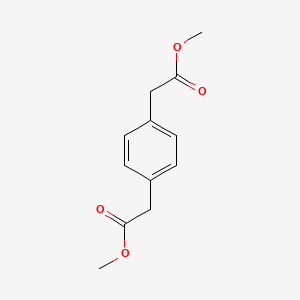

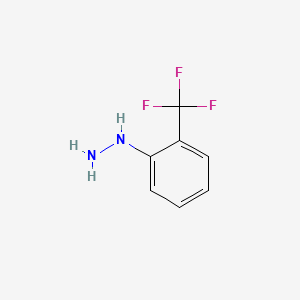

The synthesis of methyl 1,3-benzoxazole-5-carboxylate and its derivatives has been explored in various studies. For instance, methyl 2-substituted-4-benzoxazolecarboxylates were synthesized from methyl 2-amino-3-hydroxybenzoate and corresponding acid chlorides or ortho acetals, with pyridinium p-toluenesulfonate as an acid catalyst . Another study reported the synthesis of methyl 5-substituted oxazole-4-carboxylates by reacting methyl α-isocyanoacetate with acylating reagents in the presence of bases . These methods highlight the versatility of synthetic approaches for creating benzoxazole derivatives.

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been investigated using various theoretical methods. For example, the structure of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate was optimized using density functional theory (DFT), indicating a slight distortion of the triazole ring due to the electronegativity of substitution groups . Although this study does not directly analyze methyl 1,3-benzoxazole-5-carboxylate, it provides insight into the structural characteristics of related compounds.

Chemical Reactions Analysis

The reactivity of benzoxazole derivatives has been explored in the context of their potential biological activities. For instance, 5-substituted oxazole-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity on blood platelet aggregation, with some compounds showing activity comparable to aspirin . This suggests that methyl 1,3-benzoxazole-5-carboxylate derivatives could be explored for similar biological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives are influenced by their molecular structure. The study of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate revealed that the dipole moment and frontier molecular orbitals (FMOs) are affected by solvent effects, with a smaller HOMO-LUMO energy gap in methanol compared to the gas phase . While this study does not directly discuss methyl 1,3-benzoxazole-5-carboxylate, it provides a basis for understanding how the environment can impact the properties of similar compounds.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Methyl-1,3-Benzoxazol-5-carboxylat-Derivate wurden synthetisiert und auf ihre antimikrobielle Wirksamkeit hin untersucht. Diese Verbindungen zeigen signifikante Aktivität gegen eine Reihe von grampositiven und gramnegativen Bakterien, darunter Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae und Salmonella typhi. Sie zeigen auch eine antifungale Aktivität gegen Stämme wie Candida albicans und Aspergillus niger. Die minimalen Hemmkonzentrationen (MHK) dieser Derivate sind vergleichbar mit denen etablierter antimikrobieller Mittel wie Ofloxacin und Fluconazol .

Antikrebs-Eigenschaften

Benzoxazol-Derivate, darunter this compound, wurden als potente Antikrebsmittel identifiziert. Sie zielen bekanntermaßen auf verschiedene Stoffwechselwege und zelluläre Prozesse ab, die an der Krebsentwicklung beteiligt sind. Jüngste Studien haben ihre Wirksamkeit gegen humane Kolorektalkarzinom (HCT116)-Krebszelllinien hervorgehoben, wobei einige Derivate eine bessere Antikrebsaktivität als das Standardmedikament 5-Fluorouracil zeigten .

Entzündungshemmende Anwendungen

Das entzündungshemmende Potenzial von Benzoxazol-Derivaten ist ein weiterer interessanter Bereich. Diese Verbindungen können die Produktion von proinflammatorischen Zytokinen hemmen und bieten so einen vielversprechenden Ansatz zur Behandlung chronisch-entzündlicher Erkrankungen .

Antituberkulose-Effekte

This compound-Derivate haben vielversprechende Ergebnisse als Antituberkulosemittel gezeigt. Sie wurden gegen verschiedene Mykobakterien-Arten getestet, die für Krankheiten wie Tuberkulose verantwortlich sind. Die Fähigkeit der Derivate, das Mykobakterienwachstum zu hemmen, macht sie zu wertvollen Kandidaten für die weitere Medikamentenentwicklung .

Antihistamin-Effekte

Im Bereich der Allergiebehandlung zeigen Benzoxazol-Derivate Antihistamin-Effekte. Sie können Histaminrezeptoren blockieren und so allergische Reaktionen und Symptome reduzieren .

Antiparkinson-Aktivität

Das Benzoxazol-Gerüst wird auch auf sein Potenzial zur Behandlung der Parkinson-Krankheit untersucht. Derivate von this compound wurden auf ihre Antiparkinson-Aktivität untersucht und zeigen vielversprechende Ergebnisse bei der Behandlung der Symptome dieser neurodegenerativen Erkrankung .

Hemmung des Hepatitis-C-Virus

Untersuchungen haben gezeigt, dass Benzoxazol-Derivate als Inhibitoren des Hepatitis-C-Virus wirken können, was auf eine potenzielle Rolle bei der Behandlung dieser Virusinfektion hindeutet .

Hemmung der Amyloidogenese

This compound-Derivate wurden auf ihre Fähigkeit untersucht, die Amyloidogenese zu hemmen, ein Prozess, der an der Entwicklung der Alzheimer-Krankheit beteiligt ist. Diese Anwendung könnte zu neuen therapeutischen Strategien zur Behandlung neurodegenerativer Erkrankungen führen .

Wirkmechanismus

Target of Action

Methyl 1,3-benzoxazole-5-carboxylate, also known as Methyl benzo[d]oxazole-5-carboxylate, is a derivative of benzoxazole . Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects . They have been shown to target a variety of organisms, including Gram-positive bacteria like Bacillus subtilis, Gram-negative bacteria like Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and fungal strains like Candida albicans and Aspergillus niger .

Mode of Action

For example, they can form hydrogen bonds with their targets due to the 1-oxygen and 3-nitrogen of the oxazole moiety . The planar benzene ring can also form π-π stacking or π-cation interaction with the host molecule .

Biochemical Pathways

Benzoxazole derivatives have been shown to affect a wide range of biochemical pathways due to their broad spectrum of pharmacological activities .

Pharmacokinetics

It is known that the compound has a molecular weight of 17716 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Benzoxazole derivatives have been shown to have antimicrobial and anticancer activities . For example, certain benzoxazole derivatives have been found to have antimicrobial activity against P. aeruginosa, K. pneumonia, S. typhi and A. niger . They have also been found to have anticancer activity, as demonstrated in studies using the human colorectal carcinoma (HCT116) cancer cell line .

Action Environment

It is known that the synthesis of benzoxazole derivatives can be influenced by different reaction conditions and catalysts .

Zukünftige Richtungen

Benzoxazole derivatives, including Methyl 1,3-benzoxazole-5-carboxylate, have gained a lot of importance in recent years due to their wide range of pharmacological activities and their use in the preparation of new biological materials . Future research may focus on exploring these properties further and developing new chemical entities for treating various diseases .

Eigenschaften

IUPAC Name |

methyl 1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHLBJWCXFIGALN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343463 | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924869-17-0 | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,3-benzoxazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

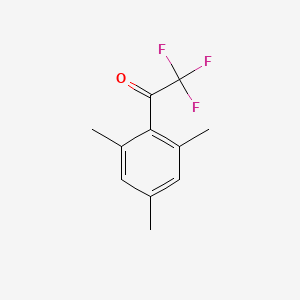

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

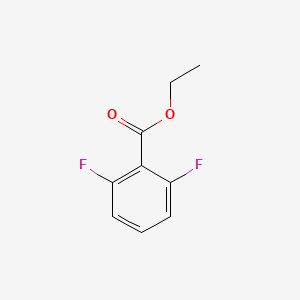

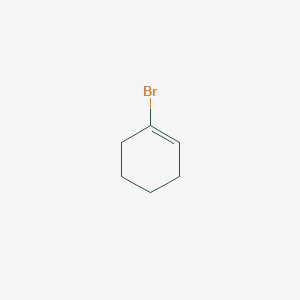

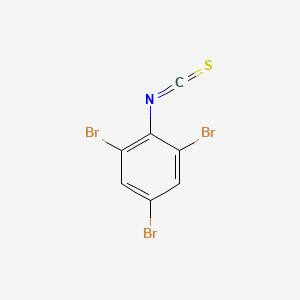

Feasible Synthetic Routes

Q & A

Q1: What is the significance of methyl 1,3-benzoxazole-5-carboxylate in the synthesis of the novel triazolothiadiazoles discussed in the paper?

A1: Methyl 1,3-benzoxazole-5-carboxylate serves as a crucial starting material in the synthesis of the novel triazolothiadiazoles. [] The researchers utilized a derivative of this compound, methyl 2-[bromo(phenyl)methyl]-1,3-benzoxazole-5-carboxylate, as a key intermediate in their multi-step synthesis. This highlights the importance of the benzoxazole moiety in the final compounds.

Q2: Did the researchers investigate the Structure-Activity Relationship (SAR) of the synthesized compounds, and if so, what were the key findings related to the benzoxazole moiety?

A2: Yes, the study explored the SAR by synthesizing a series of triazolothiadiazoles with varying substituents. They found that compounds with increased lipophilicity, often linked to the presence of specific aryl groups at a distal position to the benzoxazole, exhibited enhanced anticonvulsant activity. [] While the study doesn't delve into specific modifications of the benzoxazole itself, its presence in the core structure suggests its potential importance for the observed activity. Further research focusing on modifications to the benzoxazole moiety could provide valuable insights into its contribution to the overall pharmacological profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1297825.png)